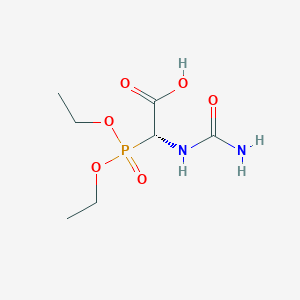
Diphenyl butan-2-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl butan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a butan-2-yl chain and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl butan-2-ylphosphonate can be synthesized through various methods, including the reaction of diphenylphosphine oxide with butan-2-yl halides under basic conditions. Another common method involves the Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield . The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl butan-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles such as sodium hydride or Grignard reagents .
Major Products
The major products formed from these reactions include various phosphonic acids, phosphonates, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diphenyl butan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diphenyl butan-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diphenyl butan-2-ylphosphonate include:
- Diphenylphosphine oxide
- Triphenyl phosphite
- Phenylphosphonic acid
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phosphonates and butyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
190962-81-3 |
|---|---|
Formule moléculaire |
C16H19O3P |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
[butan-2-yl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C16H19O3P/c1-3-14(2)20(17,18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clé InChI |
YSKXQPGIFJJARF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)


![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)

![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)

![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
